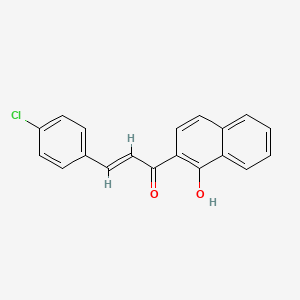![molecular formula C19H29N3O4 B5360905 3-[2-(2,2-diethyl-4-morpholinyl)-2-oxoethyl]-4-(3-furylmethyl)-2-piperazinone](/img/structure/B5360905.png)
3-[2-(2,2-diethyl-4-morpholinyl)-2-oxoethyl]-4-(3-furylmethyl)-2-piperazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(2,2-diethyl-4-morpholinyl)-2-oxoethyl]-4-(3-furylmethyl)-2-piperazinone is a chemical compound that has recently gained attention in scientific research. Also known as FE-200665, this compound has shown potential in various applications, including as a therapeutic agent for the treatment of certain diseases.
Mecanismo De Acción
The mechanism of action of FE-200665 is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways involved in cell growth and inflammation. Specifically, FE-200665 has been shown to inhibit the activity of the enzyme phosphoinositide 3-kinase (PI3K), which is involved in cell survival and proliferation. Additionally, FE-200665 has been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is also involved in cell survival and proliferation. By inhibiting these enzymes and signaling pathways, FE-200665 can induce apoptosis and inhibit the growth of cancer cells, as well as reduce inflammation in inflammatory diseases.
Biochemical and Physiological Effects:
FE-200665 has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that FE-200665 can inhibit the growth of cancer cells and induce apoptosis, as well as reduce inflammation in immune cells. In vivo studies have shown that FE-200665 can inhibit tumor growth in animal models of cancer and reduce inflammation in animal models of inflammatory diseases. Additionally, FE-200665 has been shown to have neuroprotective effects in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of FE-200665 is its potential as a therapeutic agent for various diseases. Additionally, FE-200665 has been shown to have low toxicity in animal studies, making it a potentially safe treatment option. However, one limitation of FE-200665 is its limited solubility in water, which may affect its bioavailability and efficacy. Additionally, more studies are needed to fully understand the mechanism of action and potential side effects of FE-200665.
Direcciones Futuras
There are several future directions for research on FE-200665. Firstly, more studies are needed to fully understand the mechanism of action of FE-200665 and its potential side effects. Additionally, studies are needed to optimize the synthesis and formulation of FE-200665 to improve its bioavailability and efficacy. Furthermore, more preclinical and clinical trials are needed to evaluate the safety and efficacy of FE-200665 as a therapeutic agent for various diseases. Finally, studies are needed to explore the potential of FE-200665 as a tool for studying the role of PI3K and AKT signaling pathways in disease.
Métodos De Síntesis
The synthesis of 3-[2-(2,2-diethyl-4-morpholinyl)-2-oxoethyl]-4-(3-furylmethyl)-2-piperazinone involves the reaction of 2-(2,2-diethyl-4-morpholinyl)acetic acid with 3-furylmethylamine, followed by the addition of piperazine and the subsequent cyclization of the intermediate product. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
FE-200665 has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that FE-200665 can inhibit the growth of cancer cells and induce apoptosis, making it a potential anti-cancer agent. Additionally, FE-200665 has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. In neurological disorders, FE-200665 has been shown to have neuroprotective effects and may be a potential treatment for conditions such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
3-[2-(2,2-diethylmorpholin-4-yl)-2-oxoethyl]-4-(furan-3-ylmethyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4/c1-3-19(4-2)14-22(8-10-26-19)17(23)11-16-18(24)20-6-7-21(16)12-15-5-9-25-13-15/h5,9,13,16H,3-4,6-8,10-12,14H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAIGAOQKOKPXCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CN(CCO1)C(=O)CC2C(=O)NCCN2CC3=COC=C3)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl {2-chloro-6-ethoxy-4-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]phenoxy}acetate](/img/structure/B5360834.png)
![N-(2-chlorophenyl)-N'-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5360845.png)

![N-(3-chloro-4-methoxyphenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5360853.png)
![N-1,3-benzodioxol-5-yl-4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5360864.png)
![3-[5-(3-nitrophenyl)-2-furyl]-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5360865.png)
![N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5360875.png)
![N-(tetrahydro-2-furanylmethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5360881.png)
![N,N-dimethyl-1-[4-(2-methyl-5-propylpyrimidin-4-yl)-1,4-oxazepan-6-yl]methanamine](/img/structure/B5360886.png)
![5-methyl-4-{[6-methyl-2-(1-piperidinyl)-3-quinolinyl]methylene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5360899.png)
![3-[2-({[1-(ethoxymethyl)cyclopropyl]methyl}amino)-2-oxoethyl]-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5360904.png)


![N-(4-methoxy-2-methylphenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5360917.png)